molecular formula C8H6N2O3 B3219005 4-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid CAS No. 1190314-55-6

4-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid

Cat. No.: B3219005
CAS No.: 1190314-55-6
M. Wt: 178.14 g/mol
InChI Key: KLGWJJMAKWKOGD-UHFFFAOYSA-N
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Description

4-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid (CAS 1367948-85-3) is a high-value pyrrolopyridine derivative serving as a versatile building block in medicinal chemistry and drug discovery. This compound features a fused bicyclic system that is a key structural isomer of azaindole, a privileged scaffold in pharmaceutical development due to its similarity to purine bases . Researchers value this specific isomer for its potential in designing targeted therapeutics. Pyrrolo[3,2-c]pyridine derivatives have been identified as promising candidates in oncology research, demonstrating inhibitory effects against FMS kinase, a target relevant for anticancer and antiarthritic drug development . The simultaneous presence of both a hydroxy group and a carboxylic acid functional group on the core structure makes this compound an excellent intermediate for further synthetic elaboration. It can be used to create diverse amides, esters, and other molecular hybrids, facilitating the exploration of structure-activity relationships in lead optimization programs. The scaffold's broad relevance is evidenced by its presence in FDA-approved drugs like Vemurafenib and Pexidartinib, underscoring the pharmacological importance of the pyrrolopyridine chemotype . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-oxo-1,5-dihydropyrrolo[3,2-c]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c11-7-6-4(8(12)13)3-10-5(6)1-2-9-7/h1-3,10H,(H,9,11)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLGWJJMAKWKOGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C2=C1NC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyrrole derivatives with pyridine carboxylic acids in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or acetonitrile .

Industrial Production Methods: Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

4-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:
  • Substituent Position: The position of the carboxylic acid group (2 vs. 3) and substituents (e.g., Cl, Br, OH) significantly impact reactivity and yield.
  • Halogenation : Bromo and chloro derivatives (e.g., 6-Bromo analog) are pivotal in medicinal chemistry for cross-coupling reactions, enhancing biological activity or enabling further functionalization .
  • Extended Ring Systems: Compounds like pyridino[4',3'-4,5]pyrrolo[2,3-c]pyridine-3-carboxylic acid involve additional fused rings, complicating synthesis but offering unique electronic properties for specialized applications .

Physicochemical and Functional Properties

  • Acidity: The carboxylic acid group in 4-hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid has a pKa of ~2.41, making it highly acidic compared to non-hydroxylated analogs. The 4-OH group further enhances hydrogen-bonding capacity, influencing solubility and interactions in biological systems .
  • Fluorescence: The hydroxyl group in the target compound enables pH-dependent fluorescence in C-dots, unlike non-hydroxylated analogs such as 1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid, which lack this property .
  • Solubility : Halogenated derivatives (e.g., 6-Bromo analog) exhibit lower aqueous solubility due to increased hydrophobicity, whereas methoxy-substituted compounds (e.g., 10c) show improved solubility in polar solvents .

Biological Activity

4-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid (CAS No. 1190314-55-6) is a heterocyclic compound characterized by a fused pyrrole and pyridine ring system. This compound has garnered interest in the scientific community due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C8H6N2O3
  • Molecular Weight : 178.15 g/mol

Antimicrobial Properties

Research indicates that derivatives of pyrrolo[3,2-c]pyridine compounds exhibit significant antimicrobial activity. For instance, studies have shown that these compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and fungi such as Candida albicans .

Anticancer Activity

This compound has been investigated for its anticancer properties. In vitro studies demonstrated that certain derivatives exhibit cytotoxic effects against cancer cell lines, including ovarian and breast cancer cells. One study reported moderate cytotoxicity with a therapeutic index indicating favorable selectivity towards cancer cells over healthy cells .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It may act as an enzyme inhibitor or modulate receptor activity, leading to therapeutic effects. The precise mechanisms are still under investigation but are believed to involve the disruption of metabolic pathways critical for cell survival in pathogens and cancer cells .

Synthesis Methods

The synthesis of this compound typically involves:

  • Cyclization Reactions : The reaction of pyrrole derivatives with pyridine carboxylic acids under controlled conditions.
  • Catalytic Conditions : Commonly using catalysts and solvents such as dimethylformamide (DMF) or acetonitrile at elevated temperatures .
  • Industrial Production : Techniques like continuous flow synthesis are employed for scalability and purity enhancement.

Case Studies

StudyFindings
Kalai et al.Evaluated the anticancer activity of synthesized derivatives showing selective toxicity towards ovarian cancer cells with moderate cytotoxicity against non-cancerous cells .
Wojcicka et al.Reported antimicrobial efficacy against Staphylococcus aureus and Candida albicans, highlighting structural modifications that enhance activity .
Recent InvestigationsFocused on the mechanism of action related to enzyme inhibition and receptor modulation, suggesting potential therapeutic applications in treating infections and cancers .

Q & A

Q. What are the recommended synthetic routes for 4-hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis often involves multi-step functionalization of pyrrolopyridine scaffolds. For example, intermediate steps may include halogenation (e.g., bromination at the 4-position ), followed by carboxylation or hydrolysis. Key parameters for optimization:
  • Temperature : Elevated temperatures (80–120°C) for cyclization reactions to form the pyrrolopyridine core .
  • Catalysts : Use of palladium catalysts for cross-coupling reactions in carboxyl group introduction .
  • Solvent Systems : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
    Monitoring via TLC or HPLC is critical to track intermediate purity .

Q. How should researchers characterize the purity and structure of this compound?

  • Methodological Answer :
  • Analytical Techniques :
  • NMR : Key signals include aromatic protons (δ 6.5–8.5 ppm) and carboxylic acid protons (δ ~12 ppm). For example, in analogs, methyl groups at δ 2.56 ppm confirm substitution .
  • LCMS : Confirm molecular weight (e.g., [M+H]+ for analogs ranges from 311.1 to 337.37 ).
  • HPLC : Purity >95% is typical for research-grade material; methods should use C18 columns with acetonitrile/water gradients .

Q. What are the solubility and stability profiles under laboratory conditions?

  • Methodological Answer :
  • Solubility : Limited in water; soluble in DMSO (10–25 mM stock solutions recommended). Stability in DMSO at –20°C for 6 months .
  • Degradation Risks : Susceptible to decarboxylation at high temperatures (>80°C); store desiccated at 2–8°C .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for pyrrolopyridine derivatives in pharmacological studies?

  • Methodological Answer :
  • Core Modifications : Introduce substituents at positions 4 (hydroxy group) and 3 (carboxylic acid) to assess bioactivity. For example:
Substituent PositionBiological Impact (Example)Source
4-BromoEnhances kinase inhibition
3-Carboxylic AcidImproves solubility for CNS penetration
  • In Silico Modeling : Use docking studies to predict binding to targets like kinases or GPCRs, leveraging analogs with trifluoromethyl or pyrazole groups .

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved for structurally similar analogs?

  • Methodological Answer :
  • Case Study : Discrepancies in methyl group shifts (e.g., δ 2.56 ppm vs. δ 2.3 ppm) may arise from solvent or pH differences. Mitigation strategies:
  • Standardize solvent systems (e.g., DMSO-d6 for polar compounds) .
  • Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals .
  • Cross-Validation : Compare with high-resolution mass spectrometry (HRMS) to confirm molecular formulae .

Q. What strategies are effective for evaluating in vitro biological activity while minimizing cytotoxicity?

  • Methodological Answer :
  • Dose-Response Assays : Start with low concentrations (1–10 µM) in cell lines (e.g., HEK293 or HepG2) to assess efficacy (e.g., IC50) .
  • Counter-Screens : Use toxicity assays (e.g., MTT, LDH release) to differentiate target-specific effects from nonspecific cytotoxicity .
  • Metabolite Tracking : LCMS-based monitoring of carboxylic acid stability in cell media .

Q. What advanced analytical methods can resolve challenges in quantifying trace impurities?

  • Methodological Answer :
  • Techniques :
  • UPLC-MS/MS : Detect impurities at <0.1% levels using MRM modes .
  • ICP-MS : For halogenated analogs (e.g., bromine, chlorine), quantify residual metal catalysts .
  • Reference Standards : Use certified impurities (e.g., decarboxylated byproducts) for calibration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid
Reactant of Route 2
4-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid

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